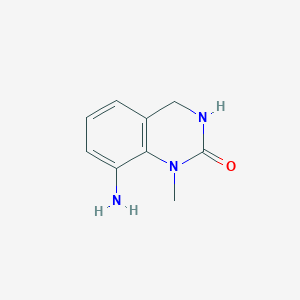

8-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one

Description

8-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a dihydroquinazolinone derivative characterized by a methyl group at the N1 position and an amino group at the C8 position of the bicyclic scaffold. The compound is listed in commercial catalogs (e.g., CymitQuimica) but is currently marked as discontinued, suggesting challenges in availability or synthesis .

Propriétés

IUPAC Name |

8-amino-1-methyl-3,4-dihydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-8-6(5-11-9(12)13)3-2-4-7(8)10/h2-4H,5,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNNNUOJKHBGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNC1=O)C=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725607 | |

| Record name | 8-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253225-81-8 | |

| Record name | 8-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthranilic acid derivatives and methylamine.

Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the anthranilic acid derivative undergoes intramolecular cyclization in the presence of a suitable catalyst, such as polyphosphoric acid or phosphorus oxychloride, to form the quinazolinone core.

Amination: The resulting quinazolinone intermediate is then subjected to amination using methylamine under controlled conditions to introduce the amino group at the 8th position.

Industrial Production Methods

In an industrial setting, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include:

Batch or Continuous Flow Processes: Depending on the scale of production, either batch or continuous flow processes can be employed.

Catalyst Selection: The choice of catalyst and reaction conditions is crucial for maximizing the efficiency of the cyclization and amination steps.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions

8-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Nucleophiles: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidation can lead to the formation of quinazolinone N-oxides.

Reduction: Reduction can yield dihydroquinazolinone derivatives.

Substitution: Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, at the amino position.

Applications De Recherche Scientifique

Medicinal Chemistry

8-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one has garnered attention for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Research indicates that this compound inhibits specific enzymes involved in cell cycle regulation, particularly cyclin-dependent kinases (CDKs), which are crucial in cancer therapy. For example, studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and A2780 (ovarian cancer) with IC50 values as low as 22.76 μM .

- Antimicrobial Properties : The compound has also been studied for its antimicrobial effects, demonstrating activity against various bacterial strains. This potential makes it a candidate for developing new antibiotics.

Biological Research

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways critical in disease progression.

- Receptor Binding : It has the potential to bind to cellular receptors, influencing signaling pathways that regulate physiological processes.

- DNA Intercalation : The ability of this compound to intercalate into DNA suggests it may affect gene expression and cellular functions.

Material Science

In addition to its medicinal applications, this compound is utilized in the synthesis of novel materials. Its structural characteristics allow it to serve as a precursor for developing new chemical entities with desirable properties for industrial applications.

Case Studies and Research Findings

Several studies provide insights into the efficacy and mechanisms of action of this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. Compounds CA1-e and CA1-g exhibited significant anti-proliferative activity against A2780 cells with IC50 values of 22.76 μM and 24.94 μM respectively .

- Mechanistic Insights : Research indicates that the compound may influence key molecular targets such as ERBB2 and AKT1 in cancer treatment through enzyme inhibition and receptor modulation .

Mécanisme D'action

The mechanism of action of 8-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the biological context, some common features include:

Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways.

Receptor Binding: It may bind to specific receptors, influencing cellular signaling pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Key derivatives of 3,4-dihydroquinazolin-2(1H)-one and their properties are summarized below:

Key Observations :

- Substituent Effects: Halogenation (Cl, Br) at C6 or C8 enhances molecular polarity, as seen in the higher melting points of halogenated derivatives like 7v (201–202°C) compared to non-halogenated analogs.

- Crystal Structure: The cyclopropyl-substituted derivative crystallizes in a monoclinic system (space group P 1 21/n 1), suggesting robust packing interactions suitable for industrial-scale synthesis .

MAO Inhibition

- 3-Methyl-3,4-dihydroquinazolin-2(1H)-one derivatives with C6 substitutions exhibit potent MAO-B inhibition. For example:

- N1-Substitution : Derivatives with N1 modifications (e.g., benzyl, cyclohexyl) show reduced MAO-B potency, emphasizing the importance of the N1-methyl group in maintaining activity .

Bromodomain Inhibition

- 3,4-Dihydroquinazolin-2(1H)-one scaffolds mimic acetyl-lysine in BRD4 binding. Compound 90 (3,4-dihydroquinazolin-2(1H)-one derivative) inhibits BRD4 BD1/BD2 with IC50 values of 20–43 nM, highlighting structural versatility for epigenetic drug design .

Activité Biologique

Overview

8-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazolinone family. This compound has gained attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique molecular structure, characterized by an amino group at the 8th position and a methyl group at the 1st position, contributes significantly to its pharmacological potential.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, modulating crucial biochemical pathways. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are essential in cell cycle regulation and have implications in cancer therapy .

- Receptor Binding : It may bind to specific cellular receptors, influencing signaling pathways that regulate various physiological processes.

- DNA Intercalation : The compound could intercalate into DNA, potentially affecting gene expression and cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth and proliferation. This activity is particularly relevant in the context of rising antibiotic resistance.

Anticancer Activity

The compound has demonstrated significant anticancer properties through various studies. It has been evaluated against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). In vitro studies have reported IC50 values indicating effective cytotoxicity against these cancer types .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent. Studies suggest that it can reduce inflammation markers in vitro and in vivo, which may have implications for treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells revealed that the compound inhibited cell proliferation significantly compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Activity

In another investigation focusing on its antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a broad spectrum of activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.

Q & A

Advanced Question

- Molecular Dynamics (MD) Simulations : Predict binding stability of derivatives in MAO-A/MAO-B active sites (e.g., FAD-binding pocket).

- QSAR Models : Corrogate electronic parameters (e.g., logP, polar surface area) with IC50 data to prioritize synthetic targets .

- Docking Software (AutoDock, Glide) : Screen virtual libraries for substituents improving isoform selectivity (e.g., bulky groups for MAO-B specificity) .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Question

Crystallization difficulties often arise from conformational flexibility or solvent inclusion. Strategies include:

- Solvent Screening : Use mixed solvents (e.g., petroleum ether/ethyl acetate) for slow evaporation .

- Cocrystallization : Add stabilizing agents (e.g., methanol hemisolvate in crystal lattices) .

- SHELX Refinement : Resolve disorder using high-resolution data and constraints for anisotropic displacement parameters .

How do researchers validate the absence of off-target effects in MAO inhibition studies?

Advanced Question

- Selectivity Profiling : Test derivatives against related enzymes (e.g., amine oxidases, cytochrome P450s) .

- Cellular Assays : Measure cytotoxicity (e.g., MTT assay) to rule out non-specific effects .

- Kinetic Studies : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .

What are the limitations of using kynuramine-based assays for MAO inhibition screening?

Advanced Question

While kynuramine is a nonspecific substrate, limitations include:

- Fluorescence Interference : Test compounds with intrinsic fluorescence may require alternative substrates (e.g., Amplex Red) .

- Endpoint vs. Real-Time Measurement : Endpoint assays (20-minute incubation) may miss time-dependent inhibition; use continuous monitoring for accurate kinetics .

How can isotopic labeling (e.g., 2H, 13C) aid in metabolic stability studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.